[4-(3-Chlorophenyl)piperazin-1-yl](3,6-dichloro-1-benzothiophen-2-yl)methanone
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Overview
Description
4-(3-Chlorophenyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The temperature and reaction time can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 4-(3-Chlorophenyl)piperazin-1-ylmethanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as a ligand for certain receptors, influencing biological pathways and offering potential benefits in treating diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the piperazine ring structure but has a fluorophenyl group instead of a chlorophenyl group.
Sulfur compounds: These compounds contain sulfur atoms and can exhibit similar chemical reactivity.
Uniqueness
The uniqueness of 4-(3-Chlorophenyl)piperazin-1-ylmethanone lies in its specific substitution pattern and the presence of both piperazine and benzothiophene moieties. This combination of structural features allows for a wide range of chemical and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H15Cl3N2OS |
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Molecular Weight |
425.8 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3,6-dichloro-1-benzothiophen-2-yl)methanone |
InChI |
InChI=1S/C19H15Cl3N2OS/c20-12-2-1-3-14(10-12)23-6-8-24(9-7-23)19(25)18-17(22)15-5-4-13(21)11-16(15)26-18/h1-5,10-11H,6-9H2 |
InChI Key |
HPQMODQDCXVHFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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